An In-depth Technical Guide to 7-Fluoro-3-methylquinoline
An In-depth Technical Guide to 7-Fluoro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Fluoro-3-methylquinoline (CAS 1286756-89-5), a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. As a key structural motif, the quinoline scaffold is present in a wide array of biologically active compounds. The introduction of a fluorine atom and a methyl group at the 7- and 3-positions, respectively, can profoundly influence the molecule's physicochemical properties and biological activity. This document delves into the known properties, synthesis, spectroscopic characterization, and potential applications of this compound, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.
Introduction: The Significance of Fluorinated Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 7-fluoro substitution on the quinoline ring, in particular, has been explored for its potential to enhance biological activity. This guide focuses on 7-Fluoro-3-methylquinoline, a specific derivative that holds promise as a building block for the synthesis of more complex molecules with tailored pharmacological profiles.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1286756-89-5 | [4] |
| Molecular Formula | C₁₀H₈FN | [4] |
| Molecular Weight | 161.18 g/mol | [4] |
| Appearance | White to Yellow to Orange powder to crystal (Predicted) | Inferred from [No Source] |
| Melting Point | Data not available. For the isomeric 7-Fluoro-2-methylquinoline: 47-51 °C. | [No Source] |
| Boiling Point | Data not available. For the isomeric 7-Fluoro-2-methylquinoline: 120 °C at 15 mmHg. | [No Source] |
| Solubility | Soluble in methanol (Predicted). | Inferred from [No Source] |
Note: Due to the limited availability of experimental data for 7-Fluoro-3-methylquinoline, some properties are inferred from its isomers or are yet to be determined.
Synthesis and Reactivity
The synthesis of substituted quinolines can be achieved through various established methodologies. A common and versatile approach is the Combes quinoline synthesis. Below is a plausible synthetic workflow for 7-Fluoro-3-methylquinoline.
Proposed Synthetic Pathway: Modified Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of 7-Fluoro-3-methylquinoline, 3-fluoroaniline would be reacted with acetylacetone.
Caption: Proposed synthesis of 7-Fluoro-3-methylquinoline via Combes reaction.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a generalized protocol and may require optimization.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (1.0 eq) and acetylacetone (1.1 eq).
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Acid Catalyst: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.
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Reaction: Heat the reaction mixture to 110-120 °C and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
While specific spectra for 7-Fluoro-3-methylquinoline are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Commercial suppliers like Synblock may provide actual spectroscopic data upon request.[4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom at the 7-position will cause characteristic splitting of the adjacent aromatic protons (H-6 and H-8) due to H-F coupling.
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Methyl Protons (C3-CH₃): A singlet around δ 2.4-2.6 ppm.
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Aromatic Protons:
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H2: A singlet or a narrow doublet in the downfield region (δ 8.5-8.8 ppm).
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H4: A singlet or a narrow doublet (δ 7.8-8.1 ppm).
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H5, H6, H8: Doublets or doublets of doublets in the aromatic region (δ 7.2-7.8 ppm), with coupling constants influenced by the fluorine at C7.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine (C7) will exhibit a large one-bond C-F coupling constant.
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Methyl Carbon (C3-CH₃): An upfield signal around δ 18-22 ppm.
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Aromatic and Heterocyclic Carbons: Signals in the range of δ 120-160 ppm. The C7 signal will be split into a doublet with a large J-coupling constant.
Mass Spectrometry (Predicted)
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 161.18, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (methyl): ~2920-2980 cm⁻¹
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C=C and C=N stretching (aromatic rings): ~1500-1620 cm⁻¹
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C-F stretching: A strong absorption band in the region of 1200-1250 cm⁻¹[5]
Potential Applications in Drug Discovery and Materials Science
The 7-Fluoro-3-methylquinoline scaffold is a valuable starting point for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and cell permeability, making 7-fluoroquinoline derivatives attractive candidates for drug development.
Caption: Potential applications of 7-Fluoro-3-methylquinoline derivatives.
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Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[1] The 7-fluoro substitution could lead to the discovery of novel and more effective anticancer agents.
-
Antimalarial Activity: The quinoline ring is the cornerstone of several antimalarial drugs, including chloroquine. New derivatives are continuously being explored to combat drug-resistant strains of malaria.[1]
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Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While 7-Fluoro-3-methylquinoline itself is not a fluoroquinolone, it can serve as a precursor for the synthesis of novel antibacterial compounds.
Materials Science
Quinoline derivatives have also found applications in materials science, for example, as organic light-emitting diodes (OLEDs) and fluorescent probes, due to their photophysical properties. The fluorine substitution can influence the electronic properties of the molecule, potentially leading to materials with enhanced performance.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 7-Fluoro-3-methylquinoline. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.[4] In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Fluoro-3-methylquinoline is a promising heterocyclic building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectroscopic characteristics based on sound chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of 7-Fluoro-3-methylquinoline and its derivatives is warranted to fully explore its potential.
References
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molecules, 27(15), 4987. [Link]
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MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1461. [Link]
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NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloro-3-methylquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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National Center for Biotechnology Information. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
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ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]
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ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(55), 44147-44181. [Link]
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PubMed. (2012). Biological activities of quinoline derivatives. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1286756-89-5 | 7-Fluoro-3-methylquinoline - Synblock [synblock.com]
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